molecular formula C21H17ClN4O2S3 B3013168 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 1040653-42-6

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B3013168
CAS No.: 1040653-42-6
M. Wt: 489.02
InChI Key: NPWPUKFGIROYFT-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S3 and its molecular weight is 489.02. The purity is usually 95%.
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Scientific Research Applications

Novel Routes to Heterocyclic Compounds

Researchers have developed new synthetic routes to produce heterocyclic compounds, such as pyridinones and triazolopyrimidines, utilizing key starting materials related to the compound . These synthetic methodologies enable the production of derivatives with potential for various applications, including medicinal chemistry. For example, the synthesis of pyridino[2,3-d]pyrimidin-4-one derivatives showcases the versatility of these approaches in generating structurally diverse heterocycles (Hassneen & Abdallah, 2003).

Antimicrobial and Anti-inflammatory Applications

Compounds derived from the thiazolo[4,5-d]pyrimidine scaffold have been evaluated for their antimicrobial and anti-inflammatory properties. These studies provide insights into the potential therapeutic applications of such compounds, demonstrating their effectiveness against a range of microbial pathogens and their potential in anti-inflammatory therapy (El-Gazzar, Hafez, & Nawwar, 2009).

Anticancer and Antimalarial Activity

The structural motif of thiazolo[4,5-d]pyrimidines has been explored for its antimalarial and anticancer activities. These studies highlight the compound's potential in contributing to new treatments for malaria and cancer, underscoring the importance of chemical modifications in enhancing therapeutic efficacy (Werbel, Elslager, & Chu, 1973).

Mechanism of Action

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

The compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and leading to inhibition of signal transduction. Consequently, it inhibits cell proliferation and induces apoptosis .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive signal transduction pathways . By inhibiting EGFR, it prevents autophosphorylation of the receptor, which in turn inhibits downstream signaling pathways that are implicated in cell proliferation and survival. This includes the PI3K/Akt pathway, the JAK/STAT pathway, and the Ras/Raf/MAPK pathway.

Pharmacokinetics

The compound was subjected to in silico admet studies to explore drug-likeness properties . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity of a compound. These properties are crucial in determining the drug’s bioavailability and overall therapeutic potential.

Result of Action

The compound exhibits moderate antiproliferative activity against various human tumor cell lines . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in cells . Additionally, it upregulates the level of caspase-3, a key effector in the apoptosis pathway .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S3/c1-11-3-4-12(2)15(9-11)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)14-7-5-13(22)6-8-14/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWPUKFGIROYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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